2-hydroxy-1-[(E)-(2-hydroxy-1H-indol-3-yl)diazenyl]-2,2-bis(4-methylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-1-[(E)-2-(2-hydroxy-1H-indol-3-yl)-1-diazenyl]-2,2-bis(4-methylphenyl)-1-ethanone is a complex organic compound that features an indole moiety, a diazenyl group, and a bis(4-methylphenyl) ethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-1-[(E)-2-(2-hydroxy-1H-indol-3-yl)-1-diazenyl]-2,2-bis(4-methylphenyl)-1-ethanone typically involves multiple steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst.
Diazenyl Group Introduction: The diazenyl group is introduced through a diazotization reaction, where an aromatic amine is treated with nitrous acid, followed by coupling with the indole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the diazotization and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-hydroxy-1-[(E)-2-(2-hydroxy-1H-indol-3-yl)-1-diazenyl]-2,2-bis(4-methylphenyl)-1-ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s indole moiety is known for its biological activity, making it a candidate for drug development, particularly in anticancer and antiviral research.
Materials Science: The compound’s unique structure allows it to be used in the development of organic semiconductors and other advanced materials.
Biological Studies: Its ability to interact with various biological targets makes it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin share the indole nucleus and exhibit similar biological activities.
Diazenyl Compounds: Azo dyes and other diazenyl compounds share the diazenyl group and are used in various industrial applications.
Uniqueness
What sets 2-hydroxy-1-[(E)-2-(2-hydroxy-1H-indol-3-yl)-1-diazenyl]-2,2-bis(4-methylphenyl)-1-ethanone apart is its combination of the indole moiety with a diazenyl group and a bis(4-methylphenyl) ethanone structure, providing a unique set of chemical and biological properties .
Properties
Molecular Formula |
C24H21N3O3 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-hydroxy-N-[(2-hydroxy-1H-indol-3-yl)imino]-2,2-bis(4-methylphenyl)acetamide |
InChI |
InChI=1S/C24H21N3O3/c1-15-7-11-17(12-8-15)24(30,18-13-9-16(2)10-14-18)23(29)27-26-21-19-5-3-4-6-20(19)25-22(21)28/h3-14,25,28,30H,1-2H3 |
InChI Key |
KKSXFOIQKVOXQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)N=NC3=C(NC4=CC=CC=C43)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.